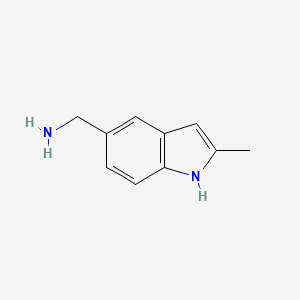

(2-methyl-1H-indol-5-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1H-indol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQPOLJBMYZUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482784 | |

| Record name | 1-(2-Methyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36798-25-1 | |

| Record name | 1-(2-Methyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-1H-indol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-methyl-1H-indol-5-yl)methanamine basic properties

An In-Depth Technical Guide on the Basic Properties of (2-methyl-1H-indol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a 2-methyl substituted indole scaffold with a methanamine group at the 5-position. The indole ring is a privileged pharmacophore, forming the core of numerous biologically active compounds, including neurotransmitters like serotonin. As such, derivatives of this compound are of significant interest in medicinal chemistry and drug discovery as potential modulators of various physiological pathways. Understanding the fundamental physicochemical properties, particularly the basicity (pKa), is critical for predicting its physiological behavior, designing new derivatives, and developing analytical methods.

This guide provides a detailed overview of the basic properties of this compound, including a reasoned estimation of its pKa value, a discussion of its potential pharmacological context, and a comprehensive experimental protocol for its empirical determination.

Core Basic Properties: pKa Estimation

The basicity of an amine is quantified by the pKa of its conjugate acid. While no experimentally determined pKa value for this compound is readily available in the scientific literature, a reliable estimation can be made by structural analogy to well-characterized amines.

The key structural feature determining the basicity of this compound is the primary amino group attached to a methylene (-CH₂-) spacer, which is in turn bonded to the aromatic indole ring. This structure is analogous to benzylamine, where the amino group is also insulated from the aromatic ring by a methylene bridge. This is in stark contrast to aniline, where the amino group is directly attached to the aromatic ring, leading to the delocalization of the nitrogen's lone pair of electrons into the π-system and a significant reduction in basicity.

Comparative Analysis

The experimental pKa values of benzylamine and aniline provide a clear framework for estimating the basicity of the target compound.

| Compound | Structure | pKa of Conjugate Acid |

| Aniline | C₆H₅NH₂ | 4.6[1][2] |

| Benzylamine | C₆H₅CH₂NH₂ | 9.33[3][4] |

The pKa of benzylamine's conjugate acid is approximately 9.33, indicating it is a significantly stronger base than aniline (pKa of conjugate acid ≈ 4.6)[1][2][3][4]. This is because the methylene spacer in benzylamine prevents the nitrogen's lone pair from participating in the resonance of the benzene ring, keeping it localized and more available for protonation.

This compound is structurally a substituted benzylamine analog. The aminomethyl group is not directly attached to the aromatic system, so its basicity is expected to be much closer to that of benzylamine than aniline. Furthermore, the 2-methyl group on the indole ring is an electron-donating group, which slightly increases the electron density in the aromatic system. This effect is expected to minimally increase the basicity of the amine, potentially making it a slightly stronger base than benzylamine.

Estimated pKa: Based on this analysis, the pKa of the conjugate acid of this compound is estimated to be in the range of 9.3 to 9.6 .

References

(2-methyl-1H-indol-5-yl)methanamine chemical structure and IUPAC name

An In-Depth Technical Guide to (2-methyl-1H-indol-5-yl)methanamine

Chemical Identity and Structure

This compound is a chemical compound belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This compound features a methyl group at the 2-position and a methanamine group at the 5-position of the indole ring system.

IUPAC Name

The systematic and unambiguous name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Chemical Structure

The structure consists of a bicyclic indole core, which is composed of a fused benzene and pyrrole ring. Key substitutions on this core define the molecule's identity:

-

A methyl group (-CH₃) is attached to the second carbon atom of the indole ring.

-

A methanamine group (-CH₂NH₂) is attached to the fifth carbon atom of the indole ring.

Below is a diagram illustrating the logical relationship of the components forming the chemical structure.

Physicochemical Data

Quantitative data for this compound is summarized below. This information is critical for its application in experimental settings, particularly in drug design and development where properties like solubility and molecular weight are key.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂ | |

| Molecular Weight | 160.22 g/mol | |

| CAS Number | 208886-57-5 | |

| Canonical SMILES | CC1=CNC2=C1C=C(C=C2)CN | |

| InChI Key | YQGFFQEHDJWBGC-UHFFFAOYSA-N |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a nitrile or an amide precursor. Below is a generalized experimental workflow for its synthesis via the reduction of 2-methyl-5-cyano-1H-indole.

Reduction of 2-methyl-5-cyano-1H-indole

Objective: To synthesize this compound by reducing the nitrile group of 2-methyl-5-cyano-1H-indole.

Materials:

-

2-methyl-5-cyano-1H-indole

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

-

Addition of Precursor: Slowly add a solution of 2-methyl-5-cyano-1H-indole in anhydrous THF to the LiAlH₄ suspension while maintaining a controlled temperature (typically 0 °C to room temperature).

-

Reaction: Stir the mixture at room temperature or under reflux for a specified period until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Workup: Filter the resulting mixture to remove aluminum salts. Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography or crystallization.

The following diagram outlines the experimental workflow for the synthesis and purification process.

Potential Applications in Drug Development

Indole-based compounds are scaffolds for a wide range of pharmacologically active agents. The methanamine group in this compound makes it a valuable building block, particularly for developing ligands for receptors and enzymes that have an anionic binding pocket. It can serve as a precursor for the synthesis of more complex molecules targeting, for example, serotonin receptors or other CNS targets.

A hypothetical signaling pathway where a derivative of this compound might act as a serotonin receptor agonist is depicted below.

(2-methyl-1H-indol-5-yl)methanamine CAS number and molecular weight

Technical Guide: (2-methyl-1H-indol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent feature in many biologically active natural products and synthetic compounds, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a summary of the available information on this compound, including its chemical properties and potential therapeutic applications based on the activities of related indole derivatives.

It is important to note that while the foundational chemical data for this specific compound is available, detailed experimental protocols and elucidated signaling pathways are not extensively documented in publicly accessible literature. Therefore, this guide also presents information on closely related compounds to provide a contextual understanding of its potential synthesis and biological activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 36798-25-1 |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| IUPAC Name | This compound |

Synthesis

Representative Experimental Protocol: Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine

A detailed protocol for the synthesis of the related compound (2,3-dihydro-1H-indol-5-ylmethyl)amine has been reported.[1][2][3] The process involves the deprotection of 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione.[1][2][3]

Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride: A mixture of 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione (2 g, 6.3 mmol) and hydrazine hydrate (1 mL, 31.6 mmol) in methanol (20 mL) is refluxed for 3 hours.[1] The excess methanol is removed under reduced pressure. Water (10 mL) and concentrated HCl (10 mL) are added to the residue, and the mixture is heated with stirring for 3 hours at 70 °C. After filtering the precipitate, the aqueous layer is evaporated. The resulting residue is washed with acetone and dried.[1]

Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine: The dihydrochloride salt (1 g, 4.56 mmol) is dissolved in water (8 mL). A 40% NaOH solution is added dropwise at room temperature until the pH reaches 9. The solution is then extracted with CH₂Cl₂ (2 x 10 mL). The combined organic phases are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the final product.[1]

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of an indolylmethanamine derivative, based on the protocol for the related compound.

Caption: General synthesis workflow for an indolylmethanamine derivative.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited, the broader class of indole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[4] These activities provide a basis for predicting the potential therapeutic applications of this compound.

| Potential Biological Activity | Description |

| Anticancer | Indole derivatives have been shown to exhibit anticancer properties by targeting various cellular processes involved in cancer development.[5] Some compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5][6] |

| Antimicrobial | Many indole-based compounds have demonstrated antibacterial and antifungal properties.[4] |

| Anti-inflammatory | Certain indole derivatives have shown potential as anti-inflammatory agents.[7] |

| Analgesic | The indole scaffold is present in compounds that exhibit analgesic effects. |

| Antidepressant | Some indole derivatives have been investigated for their antidepressant effects.[8] |

| Central Nervous System (CNS) Activity | Certain indole alkaloids are known to interact with neurotransmitter receptors in the brain, suggesting potential applications in treating neurological disorders. |

Signaling Pathways

There is currently no specific information available in the public domain detailing the signaling pathways modulated by this compound. Research into the biological activities of various indole derivatives suggests that they can interact with a multitude of targets. For instance, some anticancer indole compounds are known to interfere with tubulin polymerization, a critical process in cell division.[5][6] Others may act as inhibitors of specific enzymes like histone deacetylases (HDACs) or kinases involved in cancer cell proliferation.[8] Further research is required to elucidate the specific mechanism of action and signaling pathways associated with this compound.

Conclusion

This compound is a compound of interest due to its indole core structure, which is associated with a wide range of biological activities. While detailed experimental data for this specific molecule is not extensively available, the information on related compounds provides a valuable framework for future research. The synthesis of this compound is likely achievable through established organic chemistry methods, and it holds potential for investigation in various therapeutic areas, particularly in oncology and infectious diseases. Further in-depth studies are necessary to fully characterize its biological profile and therapeutic potential.

References

- 1. (2,3-Dihydro-1H-indol-5-ylmethyl)amine [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]

- 8. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-methyl-1H-indol-5-yl)methanamine: A Technical Guide to its Synthesis, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

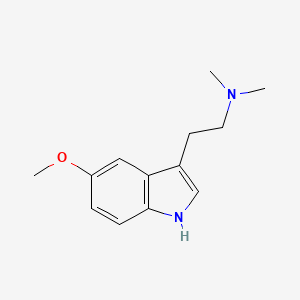

(2-methyl-1H-indol-5-yl)methanamine is a tryptamine derivative with significant potential in medicinal chemistry, primarily owing to its structural resemblance to endogenous neurotransmitters and other psychoactive compounds. This technical guide provides a comprehensive overview of the synthesis, historical context, and potential biological activity of this compound. While direct research on this specific molecule is limited, this document consolidates information from related indole derivatives to present plausible synthetic routes, a historical perspective on its discovery, and a hypothesized mechanism of action centered on serotonergic pathways. This guide aims to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutic agents based on the 2-methylindole scaffold.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] this compound, a derivative of this versatile heterocycle, belongs to the broader class of tryptamines, which are known to interact with various receptors in the central nervous system. Its structure, featuring a methyl group at the 2-position and a methanamine substituent at the 5-position of the indole ring, suggests potential interactions with serotonin receptors, making it a compound of interest for the development of novel therapeutics targeting neurological and psychiatric disorders. This guide will delve into the synthetic pathways to access this molecule, trace its likely historical origins within the broader context of indole chemistry, and explore its potential biological targets and signaling pathways.

Synthesis of this compound

Proposed Synthetic Pathway

A viable two-step synthesis is proposed, starting from a suitable substituted aniline and proceeding through a Fischer indole synthesis to form the 2-methylindole core, followed by the reduction of a nitrile group at the 5-position.

Step 1: Synthesis of 5-cyano-2-methyl-1H-indole

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[2] In this proposed route, 4-aminobenzonitrile would be the starting material.

-

Reaction: Diazotization of 4-aminobenzonitrile followed by reduction to the corresponding hydrazine. The resulting 4-cyanophenylhydrazine is then reacted with acetone in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to yield 5-cyano-2-methyl-1H-indole.

Step 2: Reduction of 5-cyano-2-methyl-1H-indole to this compound

The nitrile group of 5-cyano-2-methyl-1H-indole can be reduced to a primary amine using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH4).[3][4]

-

Reaction: 5-cyano-2-methyl-1H-indole is treated with an excess of LiAlH4 in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).[3] The reaction is typically performed under an inert atmosphere and at reduced temperatures to control its exothermicity. Aqueous workup is then carefully performed to quench the excess hydride and hydrolyze the intermediate aluminum complexes to afford this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on the reduction of a nitrile precursor.

Table 1: Reagents and Materials for the Reduction of 5-cyano-2-methyl-1H-indole

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-cyano-2-methyl-1H-indole | 156.18 | 5.0 g | 0.032 |

| Lithium Aluminium Hydride (LiAlH4) | 37.95 | 3.6 g | 0.095 |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

| Water | 18.02 | 3.6 mL | 0.20 |

| 15% Sodium Hydroxide Solution | 40.00 | 3.6 mL | - |

| Water | 18.02 | 10.8 mL | 0.60 |

| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with Lithium Aluminium Hydride (3.6 g, 0.095 mol) and anhydrous diethyl ether (100 mL).

-

A solution of 5-cyano-2-methyl-1H-indole (5.0 g, 0.032 mol) in anhydrous diethyl ether (100 mL) is placed in the dropping funnel.

-

The LiAlH4 suspension is cooled to 0 °C in an ice bath. The solution of the indole is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

The reaction is cooled to 0 °C, and the excess LiAlH4 is quenched by the slow, dropwise addition of water (3.6 mL), followed by 15% aqueous sodium hydroxide (3.6 mL), and finally water (10.8 mL).

-

The resulting granular precipitate of aluminum salts is removed by filtration and washed with diethyl ether.

-

The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Discovery and History

A definitive historical account detailing the first synthesis and discovery of this compound is not prominently documented in scientific literature. However, its origins can be contextualized within the broader history of indole chemistry and the systematic exploration of tryptamine analogs for their pharmacological properties.

The indole scaffold has been a subject of intense scientific investigation since the late 19th century, with the elucidation of the structure of indigo dye. The early 20th century saw the discovery of tryptamine and its derivatives, including the neurotransmitter serotonin (5-hydroxytryptamine), which spurred significant interest in the synthesis and biological evaluation of a vast number of indole-containing compounds.[1]

It is highly probable that this compound was first synthesized during the mid to late 20th century as part of medicinal chemistry programs aimed at understanding the structure-activity relationships (SAR) of tryptamine derivatives. Researchers in both academic and industrial settings systematically modified the tryptamine scaffold at various positions to probe the effects on receptor binding and functional activity, particularly at serotonin receptors. The introduction of a methyl group at the 2-position and the shifting of the aminoethyl side chain to a methanamine at the 5-position would have been logical steps in these explorations.

While the specific discovery of this compound may not be a landmark event, its existence is a testament to the extensive efforts to map the chemical space around the indole nucleus for the development of novel therapeutic agents.

Biological Activity and Signaling Pathways

Direct pharmacological studies on this compound are not extensively reported. However, based on its structural similarity to serotonin and other tryptamine derivatives, it is reasonable to hypothesize that its primary biological targets are serotonin (5-HT) receptors.

Hypothesized Target: Serotonin Receptors

The tryptamine core of this compound strongly suggests an affinity for various serotonin receptor subtypes. The substitution pattern on the indole ring and the nature of the aminoalkyl side chain are key determinants of receptor selectivity and functional activity (agonist, partial agonist, or antagonist). Halogenated N,N-dimethyltryptamines, for instance, exhibit high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7.[5]

It is plausible that this compound also interacts with one or more of these receptors. The presence of the 2-methyl group could influence its metabolic stability and receptor binding profile compared to unsubstituted tryptamines.

Potential Signaling Pathways

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

-

5-HT1 Receptor Family: These receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

5-HT2 Receptor Family: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

-

5-HT4, 5-HT6, and 5-HT7 Receptor Families: These receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.

The following diagram illustrates a hypothetical signaling pathway for this compound, assuming it acts as an agonist at a Gq-coupled 5-HT2 receptor.

Caption: Hypothesized Gq-coupled 5-HT2 receptor signaling pathway for this compound.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast landscape of indole derivatives. While direct historical and pharmacological data are scarce, its synthesis is achievable through established chemical methodologies. Based on its structural characteristics, it is a promising candidate for interacting with serotonin receptors, and further investigation into its specific receptor binding profile and functional activity is warranted. This technical guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this and related compounds, with the ultimate goal of developing novel therapeutic agents for a range of neurological and psychiatric conditions. The modular nature of the proposed synthesis allows for the generation of a library of analogs for comprehensive structure-activity relationship studies, which will be crucial in elucidating the full therapeutic potential of this chemical scaffold.

References

Uncharted Territory: The Mechanism of Action of (2-methyl-1H-indol-5-yl)methanamine

Disclaimer: As of late 2025, a thorough review of publicly available scientific literature reveals no specific experimental data detailing the mechanism of action, receptor binding profile, or downstream signaling pathways for the compound (2-methyl-1H-indol-5-yl)methanamine. Therefore, this technical guide will address the topic by summarizing the known biological activities of structurally related compounds to provide a hypothetical framework for its potential pharmacological profile. All discussions regarding its mechanism are speculative and intended to guide future research.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] The subject of this guide, this compound, is an organic compound featuring a 2-methyl substituted indole ring with a methanamine group at the 5-position.[5] Its structure suggests potential as a scaffold for developing new therapeutic agents.[5]

Inferred Pharmacological Profile from Analogous Structures

While direct data is absent, the activities of analogous compounds containing either the 2-methyl-indole or the indol-5-yl moiety can offer insights into potential, unverified biological targets.

1. Activities Associated with the 2-Methyl-Indole Core: The 2-methyl-indole structure is a component of various compounds with demonstrated pharmacological effects.

-

Antimicrobial and Antifungal Activity: Indole derivatives, including those with a methyl group, are known to possess antifungal and antibacterial properties.[1] For instance, certain 2-methyl indole-3-carboxaldehyde derivatives have been investigated as potential inhibitors of fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[6]

-

Enzyme Inhibition:

-

Aromatase Inhibition: 2-methyl indole hydrazone derivatives have shown aromatase (CYP19A1) inhibitory activity, suggesting a potential role in therapies for estrogen receptor-positive breast cancer.[7]

-

17β-Hydroxysteroid Dehydrogenase Type 5 (17β-HSD5) Inhibition: A potent and selective inhibitor of 17β-HSD5, an enzyme implicated in castration-resistant prostate cancer, features a 5-methyl-1H-indol-2-yl carbonyl core, highlighting the relevance of the substituted indole nucleus in enzyme inhibition.[8]

-

2. Activities Associated with the Indol-5-yl Moiety: The substitution pattern at the 5-position of the indole ring is critical for interaction with various biological targets.

-

Anti-inflammatory Activity: A series of 3-(indol-5-yl)-indazole derivatives were identified as potent antagonists of the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex, a key player in inflammatory responses to gram-negative bacteria, suggesting potential applications in treating acute lung injury.[9]

-

Anticancer Activity: Novel indole derivatives with substitutions at the 5-position have been designed as modulators of the orphan nuclear receptor Nur77, which can trigger endoplasmic reticulum stress-induced apoptosis in cancer cells.[10]

-

Xanthine Oxidase Inhibition: 5-(1H-indol-5-yl)isoxazole derivatives have been developed as potent inhibitors of xanthine oxidase, a target for treating hyperuricemia and gout.[11]

The diagram below illustrates the structural relationship between the target compound and the classes of analogs with known biological activities.

Hypothetical In Silico Workflow for Target Prediction

In the absence of experimental data, a common and powerful approach in modern drug discovery is the use of in silico (computational) methods to predict potential biological targets and pharmacokinetic properties. A typical workflow for a novel compound like this compound is outlined below.

Experimental Protocols: A Computational Approach

-

Ligand Preparation:

-

Objective: To generate a high-quality, low-energy 3D conformation of the molecule for use in subsequent computational steps.

-

Methodology:

-

The 2D structure of this compound is drawn or generated from its SMILES notation.

-

The structure is converted to a 3D format.

-

Hydrogen atoms are added, and the molecule is assigned appropriate atom types and partial charges using a force field (e.g., MMFF94).

-

The geometry is optimized through energy minimization to find a stable, low-energy conformation.

-

-

-

Target Prediction/Identification:

-

Objective: To identify a list of potential protein targets based on the principle of chemical similarity.

-

Methodology (Chemogenomic Approach):

-

The chemical structure of the compound is encoded into various molecular fingerprints (e.g., ECFP4, MACCS keys) and descriptors.[12]

-

These representations are used as input for pre-trained machine learning models that have learned the relationships between chemical structures and known protein targets from large databases (e.g., ChEMBL).[13]

-

The model outputs a ranked list of potential protein targets with associated prediction scores, suggesting which proteins the compound is most likely to bind to.

-

-

-

Molecular Docking:

-

Objective: To predict the binding mode and estimate the binding affinity of the compound to the putative protein targets identified in the previous step.

-

Methodology:

-

Obtain the 3D crystal structure of a high-priority protein target from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and defining the binding site (active site).

-

Use a docking algorithm (e.g., AutoDock, Glide) to systematically sample different orientations and conformations (poses) of the prepared ligand within the receptor's binding site.

-

Score the generated poses using a scoring function to estimate the binding free energy (e.g., kcal/mol). The pose with the best score is considered the most likely binding mode.

-

-

-

ADMET Prediction:

-

Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.

-

Methodology:

-

The molecular structure is used as input for various predictive models.

-

Properties such as aqueous solubility, Caco-2 cell permeability (for intestinal absorption), blood-brain barrier penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicities (e.g., hERG inhibition, mutagenicity) are calculated based on established quantitative structure-activity relationship (QSAR) models.[14]

-

-

The following diagram illustrates this hypothetical computational workflow.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through experimental investigation, the known activities of its structural analogs suggest several plausible—though entirely hypothetical—avenues for exploration. These include roles in antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory pathways. The application of a structured in silico workflow represents a logical first step to refine these hypotheses and prioritize targets for future in vitro and in vivo validation. Until such studies are conducted and published, any discussion on the compound's mechanism of action must be considered speculative.

References

- 1. bioengineer.org [bioengineer.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 36798-25-1 [smolecule.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol: a novel, potent and selective type 5 17β-hydroxysteroid dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of N1-(2-(adamantan-1-yl)-1H-indol-5-yl)-N2-(substituent)-1,2-dicarboxamides as anticancer agents targeting Nur77-mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Latent Therapeutic Potential of (2-methyl-1H-indol-5-yl)methanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The (2-methyl-1H-indol-5-yl)methanamine scaffold represents a promising, yet underexplored, area in medicinal chemistry. While direct biological activity data for its derivatives are scarce in publicly available literature, the broader family of indole-containing compounds has demonstrated a vast range of pharmacological effects. This technical guide aims to provide a comprehensive overview of the current landscape, drawing insights from structurally related analogs to inform future research and development. We will explore potential therapeutic applications, present relevant experimental protocols for biological evaluation, and offer a framework for the systematic investigation of this intriguing class of molecules.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with diverse biological activities. The specific substitution pattern of this compound offers a unique chemical space for the design of novel therapeutic agents. Although comprehensive studies on this particular scaffold are not widely reported, analysis of related structures suggests potential for interaction with various biological targets, including but not limited to G-protein coupled receptors (GPCRs) and enzymes. This guide will synthesize available information on analogous compounds to provide a foundational understanding for researchers entering this area.

Synthesis of the Core Scaffold

Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine Dihydrochloride [1]

A mixture of 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione and hydrazine hydrate in methanol is refluxed. After removal of excess methanol, water and concentrated HCl are added, and the mixture is heated. Following filtration and evaporation, the residue is washed with acetone and dried to yield (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride.[1]

Potential Biological Activities and Targets: Insights from Analogs

Given the limited direct data on this compound derivatives, we turn to related indole structures to infer potential biological activities. The following sections summarize the activities of various indole derivatives, providing a rationale for future screening of the target compounds.

Anticancer Activity

Numerous indole derivatives have been investigated for their potential as anticancer agents. For instance, 2,6-di-substituted indole derivatives have been identified as potent inhibitors of METTL3, a promising therapeutic target in oncology.[2]

Table 1: In Vitro Anticancer Activity of Representative Indole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (nM) | Reference |

| 16e (a 2,6-di-substituted indole) | MOLM-13 (AML) | Cell Proliferation | - | [2] |

| SKOV3 (Ovarian) | Cell Proliferation | - | [2] | |

| 7s (a 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea) | H460 (Lung) | Cytotoxicity | < 20 µM | [3] |

Note: Specific IC50 values for compound 16e were not provided in the abstract.

Enzyme Inhibition

The indole scaffold is a common feature in various enzyme inhibitors. Derivatives have been shown to inhibit kinases, methyltransferases, and other enzymes implicated in disease.

Table 2: Enzyme Inhibitory Activity of Representative Indole Derivatives

| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference |

| 16e (a 2,6-di-substituted indole) | METTL3 | Biochemical Assay | 0.49 ± 0.30 | [2] |

| A 1H-(indole-5-yl)-3-substituted-1,2,4-oxadiazole | 5-LOX | In Vitro Inhibition | 18.78 µg/mL | [4] |

| A 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol | 17β-HSD5 | HTS | - | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for the biological evaluation of novel this compound derivatives. These protocols are adapted from studies on related indole compounds.

METTL3 Inhibition Assay[2]

This assay evaluates the ability of a compound to inhibit the methyltransferase activity of METTL3.

Workflow for METTL3 Inhibition Assay

Workflow for a typical METTL3 enzyme inhibition assay.

Materials:

-

METTL3 enzyme

-

RNA substrate

-

S-adenosylmethionine (SAM)

-

Test compounds

-

Assay buffer

-

Detection reagents (e.g., luminescence-based)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Add the METTL3 enzyme, RNA substrate, and SAM to the wells of a microplate.

-

Add the test compounds to the respective wells.

-

Incubate the plate at a specified temperature for a defined period.

-

Stop the reaction and add the detection reagents.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 values.

In Vitro Cytotoxicity Assay (MTT Assay)[6]

This assay determines the effect of a compound on the proliferation of cancer cell lines.

Workflow for MTT Cytotoxicity Assay

Workflow for determining cytotoxicity using the MTT assay.

Materials:

-

Cancer cell lines (e.g., H460, HepG2, MCF-7)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to form formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Signaling Pathways and Logical Relationships

The potential interaction of this compound derivatives with various cellular targets suggests their involvement in complex signaling pathways. Based on the activities of related indole compounds, these pathways could include those regulating cell cycle, apoptosis, and inflammation.

Hypothesized Signaling Pathway for an Anticancer Indole Derivative

A potential signaling pathway for an anticancer indole derivative.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data for its derivatives are currently limited, the rich pharmacology of the broader indole family provides a strong rationale for their investigation. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a range of biological assays, including but not limited to those targeting cancer, inflammation, and neurological disorders. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for unlocking the therapeutic potential of this intriguing class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol: a novel, potent and selective type 5 17β-hydroxysteroid dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of (2-methyl-1H-indol-5-yl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-methyl-1H-indol-5-yl)methanamine is a molecule belonging to the indole class of compounds, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities. While direct and extensive research on this specific molecule is limited, the vast body of literature on structurally related indole derivatives provides a strong foundation for predicting its potential therapeutic targets. This technical guide synthesizes the available preclinical data on analogous compounds to elucidate the most promising avenues for investigation. The primary focus will be on potential applications in oncology, inflammation, and central nervous system (CNS) disorders. This document aims to serve as a comprehensive resource, providing detailed experimental methodologies, quantitative data from related compounds, and visual representations of key signaling pathways to guide future research and drug discovery efforts centered on this compound.

Introduction to the Indole Scaffold

The indole nucleus is a ubiquitous structural motif found in a vast array of natural products and synthetic molecules with significant biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. Derivatives of indole have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and CNS-active drugs. The 2-methyl and 5-methanamine substitutions on the indole core of the title compound provide specific steric and electronic features that are likely to influence its binding affinity and selectivity for various biological targets.

Potential Therapeutic Areas and Targets

Based on the pharmacological profiles of structurally similar indole derivatives, the following therapeutic areas and molecular targets are proposed for this compound.

Oncology

The indole scaffold is a prominent feature in numerous anticancer agents. The potential anticancer activity of this compound can be attributed to the modulation of several key signaling pathways and enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Many indole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for tumor growth and progression.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a well-established anti-angiogenic strategy in cancer therapy. Structurally related indole compounds have demonstrated significant VEGFR-2 inhibitory activity.

-

Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Indole-based molecules have been developed as potent and selective PI3K inhibitors.

-

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is involved in the regulation of transcription and is a promising target in oncology. Adamantane-indole derivatives have been reported as CDK9 inhibitors.

Indole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of the orphan nuclear receptor Nur77.

Quantitative Data: Anticancer Activity of Related Indole Derivatives

| Compound/Derivative Class | Target/Cell Line | IC50 (nM) | Reference |

| 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1][2][3]triazine derivative (BMS-540215) | VEGFR-2 | - | [4] |

| Pyrrolo[2,1-f][1][2][3]triazine derivative (CYH33) | PI3Kα | 5.9 | [5] |

| 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivative (7l) | SGC-7901 (Gastric Cancer) | 2260 | [6] |

| 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives | H460 (Lung), HepG2 (Liver), MCF-7 (Breast) | < 20,000 | [7] |

Signaling Pathways

Proposed inhibition of the VEGFR-2 signaling pathway.

Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Inflammation

Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of key enzymes in inflammatory pathways.

-

Cytosolic Phospholipase A2α (cPLA2α): This enzyme is responsible for the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins and leukotrienes. The 1-benzyl-indole scaffold has been associated with cPLA2α inhibition.

-

5-Lipoxygenase (5-LO): 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.

Quantitative Data: Anti-inflammatory Activity of Related Indole Derivatives

| Compound/Derivative Class | Target | IC50 (nM) | Reference |

| 1-Benzyl-indole derivatives | cPLA2α | Varies | [1] |

| 2-amino-5-hydroxyindole derivatives | 5-LO | ~300 | [8] |

Central Nervous System (CNS) Disorders

The indole core is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), making it a valuable scaffold for designing ligands for serotonin receptors.

-

Serotonin Receptors (e.g., 5-HT2C): These receptors are involved in the regulation of mood, appetite, and other CNS functions. Indole-based compounds have been developed as both agonists and antagonists of various 5-HT receptors.

Quantitative Data: CNS Activity of Related Indole Derivatives

| Compound/Derivative Class | Target | Activity | Reference |

| Cyclopropylmethanamine derivatives | 5-HT2C Receptor | Agonist | [9] |

| (S)-2-(chloro-5-fluoro-indol-l-yl)-1-methylethylamine fumarate (Ro 60-0175) | 5-HT2C Receptor | Agonist | [10] |

| 6-chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084) | 5-HT2C Receptor | Antagonist | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound.

VEGFR-2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

ATP (Adenosine triphosphate)

-

Poly (Glu, Tyr) 4:1 as a substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.

-

Add the test compound solution to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction and quantify the amount of remaining ATP using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

Workflow for VEGFR-2 Kinase Inhibition Assay.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., SGC-7901, H460, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for Cell Viability (MTT) Assay.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available in the public domain, the extensive research on the broader class of indole derivatives provides a robust framework for predicting its potential therapeutic applications. The most promising areas for investigation are oncology, through the inhibition of key kinases such as VEGFR-2 and PI3K, and CNS disorders, by targeting serotonin receptors.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and relevant molecular targets. Structure-activity relationship (SAR) studies, involving systematic modifications of the molecule, will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to validate the therapeutic potential of this compound. This technical guide provides a solid starting point for these future endeavors, offering both a theoretical framework and practical experimental guidance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-methyl indole, 95-20-5 [thegoodscentscompany.com]

- 4. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchopenworld.com [researchopenworld.com]

- 7. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, Antimicrobial, and Anti-inflammatory Activities of Novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists - Google Patents [patents.google.com]

- 10. Neuroendocrine evidence that (S)-2-(chloro-5-fluoro-indol- l-yl)-1-methylethylamine fumarate (Ro 60-0175) is not a selective 5-hydroxytryptamine(2C) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-methyl-1H-indol-5-yl)methanamine: A Technical Overview of its Potential in Neurochemistry

Disclaimer: Publicly available scientific literature lacks specific in-depth neurochemical studies on (2-methyl-1H-indol-5-yl)methanamine. This guide, therefore, provides a broader overview based on the known biological activities of structurally related indole derivatives and outlines a hypothetical framework for its investigation.

This compound , also known as 5-aminomethyl-2-methylindole, is an organic compound featuring an indole core structure.[1] This bicyclic structure, composed of a benzene ring fused to a pyrrole ring, is a common motif in a multitude of biologically active molecules.[1] While direct neurochemical data for this specific compound is not extensively documented, its structural similarity to other neuroactive indoles suggests its potential as a scaffold for the development of novel therapeutics targeting the central nervous system (CNS).[1][2][3]

Chemical Properties and Synthesis

The chemical properties of this compound are summarized in the table below. It is primarily recognized as a chemical intermediate, or a building block, for the synthesis of more complex molecules.[1] The synthesis of structurally similar compounds, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine, has been documented, highlighting its utility as a precursor for potentially pharmacologically active agents.[4][5][6]

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| CAS Number | 36798-25-1 |

| IUPAC Name | This compound |

Potential Neurochemical Roles of Indole Derivatives

The indole nucleus is a key pharmacophore in many compounds with significant CNS activity. Derivatives of indole are known to interact with a variety of neurotransmitter receptors, making them a rich area for drug discovery in neurochemistry.[1] For instance, a related compound, Methyl-(5-methyl-1H-indol-3-ylmethyl)amine formate, is noted as a crucial intermediate in the development of novel antidepressants and anti-anxiety medications.[7]

The potential neurochemical applications of indole derivatives, and by extension, this compound, could include:

-

Receptor Modulation: Acting as agonists, antagonists, or allosteric modulators at various neurotransmitter receptors, such as serotonin (5-HT), dopamine, or adrenergic receptors.

-

Enzyme Inhibition: Inhibiting the activity of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).

-

Neuroprotective Effects: Exhibiting protective effects against neuronal damage in models of neurodegenerative diseases.

Hypothetical Experimental Workflow for Neurochemical Profiling

Given the absence of specific experimental data for this compound, a generalized workflow for assessing the neurochemical profile of a novel indole derivative is presented below. This workflow outlines the logical progression from initial screening to more detailed mechanistic studies.

Representative Signaling Pathway: G-Protein Coupled Receptor (GPCR)

Many neuroactive compounds, including indole derivatives, exert their effects by modulating G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified, representative GPCR signaling cascade that could be a potential target for a molecule like this compound.

Conclusion

While direct evidence of the neurochemical role of this compound is currently limited, its indole core structure strongly suggests its potential as a modulator of CNS targets. The true neurochemical profile of this compound can only be elucidated through rigorous experimental investigation following a workflow similar to the one outlined above. Future research into this and similar indole derivatives could uncover novel therapeutic agents for a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Antimicrobial Properties of Indole Derivatives

Indole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The indole nucleus is a common structural motif in many natural and synthetic compounds, making it a privileged scaffold in drug discovery. This guide summarizes the current understanding of the antimicrobial effects of various indole derivatives, including quantitative data, experimental methodologies, and potential mechanisms of action.

Quantitative Antimicrobial Activity of Indole Derivatives

The antimicrobial efficacy of indole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3][4][5] The following table summarizes the MIC values for a selection of indole derivatives against various bacterial and fungal strains, as reported in the literature. This data highlights the broad-spectrum potential and varying potency of different structural modifications on the indole ring.

| Indole Derivative | Microorganism | Strain Type | MIC (µg/mL) | Reference |

| Indole-triazole derivative (Compound 3d) | Staphylococcus aureus | MRSA | 3.125 | [6] |

| Indole-triazole derivative (Compound 3d) | Candida krusei | - | 3.125 | [6] |

| Indole-thiadiazole derivative (Compound 2c) | Staphylococcus aureus | MRSA | 6.25 | [6] |

| 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivative (Compound 5d) | Various Bacteria & Fungi | - | Promising Activity | [7] |

| Indole-3-aldehyde hydrazone derivatives (Compounds 1a-1j) | Staphylococcus aureus | MRSA | 6.25 - 100 | [8] |

| Indole-1,2,4 triazole conjugates (Compound 6f) | Candida albicans | - | 2 | [2] |

| Indole-1,2,4 triazole conjugates (Various) | Candida tropicalis | - | 2 | [2] |

| Synthetic indole derivative (SMJ-2) | Multidrug-resistant Gram-positive bacteria | - | Effective | [9][10] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of indole derivatives typically involves standardized in vitro susceptibility testing methods. The broth microdilution method is a commonly employed technique to determine the MIC of a compound.[11][12]

Broth Microdilution Method Protocol:

-

Preparation of Microbial Inoculum:

-

Bacterial or fungal colonies are picked from a fresh agar plate.

-

The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard.

-

This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[4]

-

-

Preparation of Compound Dilutions:

-

The test indole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of two-fold serial dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.

-

Control wells are included: a positive control (microorganism without the compound) and a negative control (broth only).

-

The plate is incubated at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[4]

-

-

Determination of MIC:

-

After incubation, the plate is visually inspected for microbial growth (turbidity).

-

The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

-

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for evaluating the antimicrobial properties of a novel indole derivative.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of indole derivatives.

Proposed Mechanism of Action for Certain Indole Derivatives

While the exact mechanism of action can vary between different indole derivatives, some studies suggest that they may exert their antimicrobial effects through the disruption of key cellular processes in pathogens. For instance, some synthetic indole derivatives have been found to inhibit respiratory metabolism and disrupt the membrane potential of bacteria.[9][10]

Caption: A conceptual diagram illustrating a potential antimicrobial mechanism of action for certain indole derivatives.

Conclusion and Future Directions

The indole scaffold represents a promising starting point for the development of novel antimicrobial agents. The diverse biological activities reported for various indole derivatives underscore the potential for discovering new drugs to combat antimicrobial resistance.[13] Future research should focus on synthesizing and screening a wider range of indole derivatives, including compounds like (2-methyl-1H-indol-5-yl)methanamine, to build a comprehensive structure-activity relationship (SAR) profile. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this important class of heterocyclic compounds. Further investigations into their in vivo efficacy and safety profiles are also warranted to translate these promising in vitro findings into clinically useful antimicrobial therapies.

References

- 1. Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.dk [idexx.dk]

- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria (2024) | Nishtha Chandal [scispace.com]

- 10. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

Anticancer Potential of 3,3'-Diindolylmethane (DIM) Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. While the specific anticancer potential of (2-methyl-1H-indol-5-yl)methanamine analogs is not extensively documented in publicly available research, a closely related class of indole derivatives, 3,3'-diindolylmethane (DIM) and its analogs, has garnered substantial interest for its promising anticancer properties. DIM is a natural compound derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables like broccoli and cabbage.[1] This technical guide provides a comprehensive overview of the anticancer potential of DIM and its derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: In Vitro Efficacy of DIM and Its Analogs

The cytotoxic and anti-proliferative effects of 3,3'-diindolylmethane (DIM) and its synthetic derivatives have been evaluated across a variety of human cancer cell lines. The data, presented in terms of IC50 values (the concentration required to inhibit 50% of cell growth) and other quantitative measures, are summarized below.

| Compound/Analog | Cancer Type | Cell Line | Assay | Concentration (µM) | Effect | Reference |

| 3,3'-Diindolylmethane (DIM) | Breast Cancer | MDA-MB-231 | MTT Assay | 25 (in combination with 1 nM Docetaxel) | 42% decrease in cell survival | [2] |

| Breast Cancer | Sk-BR-3 | MTT Assay | 25 (in combination with 1 nM Docetaxel) | 59% decrease in cell survival | [2] | |

| Breast Cancer | MCF-7, MDA-MB-231, MDA-MB-468 | Not Specified | Not Specified | Induction of apoptosis | [3] | |

| Prostate Cancer | LNCaP, PC-3, DU145, C4-2B | Not Specified | Not Specified | Anti-proliferative, induction of apoptosis, anti-angiogenesis, cell cycle arrest | [4] | |

| Colorectal Cancer | HCT-116 | WST-1 Assay | 40 | G2 cell cycle arrest | [5] | |

| Hepatocellular Carcinoma | Hep3B, Huh7 | MTT Assay | 20-120 | Concentration-dependent suppression of cell growth | [2] | |

| Hepatocellular Carcinoma | SMMC-7721 | CCK-8 Assay | 80 | Significant decrease in cell viability | [6] | |

| Hepatocellular Carcinoma | HepG2 | CCK-8 Assay | 60 | 25% decrease in cell viability | [6] | |

| 2,2'-diphenyl-3,3'-diindolylmethane (DPDIM) | Triple-Negative Breast Cancer | MDA-MB-231 | Not Specified | ~10 | Growth inhibition | [7] |

| Ring-Substituted DIM Analogs | Prostate Cancer | Androgen-dependent and -independent | Not Specified | Not Specified | Induction of apoptosis and necrosis | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the anticancer potential of DIM and its analogs.

1. Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: A stock solution of DIM or its analog is prepared in a suitable solvent, typically DMSO. Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations. The growth medium is removed from the cells and replaced with the medium containing the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at a concentration equivalent to that in the highest-concentration test wells.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The results are then used to calculate the percentage of cell viability relative to the vehicle-treated control.

2. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

-

Cell Treatment: Cells are treated with DIM or its analogs at various concentrations for a specified time.

-

Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for a short period. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

3. Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for investigating the molecular mechanisms of action of a compound.

-

Cell Lysis: After treatment with DIM, cells are washed with PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., Akt, NF-κB, p53). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system, revealing bands corresponding to the protein of interest.

4. Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key process in metastasis.

-

Chamber Preparation: Cell culture inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane extract (e.g., Matrigel) are placed in the wells of a 24-well plate.

-

Cell Seeding: Cancer cells are pre-treated with DIM or a vehicle control and then seeded into the upper chamber of the inserts in a serum-free medium. The lower chamber contains a medium with a chemoattractant, such as fetal bovine serum (FBS).

-

Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

-

Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface of the membrane are fixed and stained. The number of stained cells is then counted under a microscope in several random fields.[8]

Signaling Pathways and Mechanisms of Action

3,3'-Diindolylmethane exerts its anticancer effects by modulating a complex network of cellular signaling pathways that are often dysregulated in cancer.

Key Signaling Pathways Modulated by DIM:

-

NF-κB Pathway: DIM has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes inflammation, cell survival, and proliferation.[7]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. DIM can inhibit the activation of Akt, a key protein in this pathway, leading to decreased cancer cell survival.[3][7]

-

Wnt/β-catenin Pathway: Dysregulation of the Wnt pathway is common in many cancers. DIM has been shown to interfere with this pathway, leading to the suppression of cancer cell proliferation.[7]

-